molecular formula C18H18N4O4S B10987007 Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10987007
M. Wt: 386.4 g/mol
InChI Key: QJKIJNNGYVEKAF-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl carboxylate group and an isopropyl moiety. Its molecular formula is C₁₉H₁₈N₄O₄S, with a molecular weight of 398.07 g/mol. The compound’s structural complexity arises from the fusion of aromatic and non-aromatic heterocycles, which may influence its physicochemical properties, such as solubility, stability, and electronic characteristics.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H18N4O4S/c1-9(2)14-13(17(25)26-4)19-18(27-14)20-15(23)12-10-7-5-6-8-11(10)16(24)22(3)21-12/h5-9H,1-4H3,(H,19,20,23)

InChI Key

QJKIJNNGYVEKAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves multiple steps. One common method includes the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl with thiazole derivatives under controlled conditions. The reaction typically requires the use of solvents such as anhydrous tetrahydrofuran and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Anhydrous tetrahydrofuran, dichloromethane.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit notable antimicrobial properties. Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has been evaluated for its effectiveness against various bacterial strains. Research shows that thiazole derivatives can disrupt bacterial cell wall synthesis, making them potential candidates for new antibiotics .

1.2 Anticancer Properties
The compound's structural analogs have demonstrated cytotoxic effects against cancer cell lines. The thiazole moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Studies suggest that the incorporation of phthalazinone enhances the anticancer activity by targeting specific cellular pathways involved in tumor growth .

Agricultural Applications

2.1 Pesticidal Activity
Research indicates that thiazole derivatives can serve as effective pesticides due to their ability to inhibit key enzymes in pests. This compound has shown promise in controlling agricultural pests by disrupting their metabolic processes .

2.2 Herbicidal Properties
The compound's herbicidal potential is also being explored, particularly in its ability to inhibit plant growth regulators in unwanted vegetation. This application could lead to the development of safer and more effective herbicides that minimize environmental impact while maximizing crop yield .

Material Science

3.1 Polymer Chemistry
this compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. Research has focused on its application in producing high-performance materials suitable for industrial applications .

3.2 Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives, providing improved adhesion and resistance to environmental factors such as moisture and UV light. This application is particularly relevant in industries requiring durable and long-lasting materials .

Table 1: Summary of Research Findings

Application AreaFindingsReference
Medicinal ChemistryEffective against bacterial strains; anticancer properties noted
Agricultural ChemistryPotential pesticide and herbicide with metabolic disruption capabilities
Material ScienceEnhances thermal stability in polymers; suitable for coatings and adhesives

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of poly (ADP-ribose) polymerase, which is crucial in DNA repair processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related heterocyclic derivatives, as summarized below:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Properties/Bioactivity Synthesis Method
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate Thiazole, phthalazinone, isopropyl, ester 398.07 Hypothesized antimicrobial activity due to phthalazinone and thiazole motifs Likely multi-step coupling (e.g., amidation, esterification)
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate () Triazole, methoxybenzyl, carbothioate ~384.5 Potential enzyme inhibition via triazole and sulfur-containing groups Reflux with hydrazine hydrate in ethanol
Example 62 (): Pyrazolo[3,4-d]pyrimidine-chromenone derivative Pyrazolopyrimidine, chromenone, fluorine 560.2 (M+1) Enhanced stability and bioactivity due to fluorine substituents; possible kinase inhibition Suzuki coupling with Pd catalyst

Key Findings:

Structural Diversity and Electronic Effects: The target compound’s thiazole-phthalazinone framework contrasts with triazole-carbothioate () and pyrazolopyrimidine-chromenone () systems. These differences in aromaticity and substituents modulate electronic properties, such as dipole moments and H-bonding capacity, which are critical for target binding . Fluorine substituents in ’s compound enhance metabolic stability but reduce solubility compared to the target’s isopropyl group .

Synthetic Pathways: The target compound likely requires sequential coupling reactions (e.g., carbamoylation of the thiazole amine with a phthalazinone carbonyl chloride), whereas ’s triazole derivative employs hydrazine-mediated ring closure . ’s use of Suzuki coupling highlights the versatility of transition metal catalysis in constructing complex heterocycles .

Bioactivity Hypotheses: The phthalazinone moiety in the target compound may confer anti-inflammatory or antimicrobial properties, as seen in analogous systems (e.g., poplar bud phenylpropenoids in ). Thiazole derivatives are known for diverse bioactivities, including antifungal and anticancer effects, suggesting the target could share these traits .

Biological Activity

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by its unique thiazole and phthalazin moieties, which contribute to its biological activity. The molecular formula is C12H12N2O3C_{12}H_{12}N_2O_3, and it has a molecular weight of approximately 232.24 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC12H12N2O3C_{12}H_{12}N_2O_3
Molecular Weight232.24 g/mol
CAS Number28081-48-3

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of phthalazin have been shown to inhibit the growth of various bacterial strains. A study demonstrated that methyl phthalazin derivatives displayed inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The thiazole ring in the compound is known for its anticancer activity. Compounds containing thiazole have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. In vitro studies have shown that similar thiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in signal transduction pathways. For example, it has been suggested that thiazole derivatives can inhibit protein kinases, which play crucial roles in cancer progression and metastasis .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.
  • Antibacterial Mechanisms : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Enzyme Interaction : The compound's structure allows it to bind to active sites on enzymes, thereby inhibiting their function.

Study on Antimicrobial Efficacy

In a controlled study, derivatives similar to this compound were tested against E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antimicrobial activity .

Anticancer Activity Assessment

A recent study assessed the anticancer potential of thiazole derivatives on MCF-7 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's role in promoting apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation of 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride with methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate. Refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours) is critical for achieving high yields. Monitoring reaction progress via TLC and optimizing molar ratios (e.g., 1:1.1 for carbonyl chloride to amine) can minimize side products .
  • Characterization : Post-synthesis purification via recrystallization (DMF/acetic acid mixture) and validation using HPLC (C18 column, acetonitrile/water gradient) and FTIR (amide C=O stretch at ~1680 cm⁻¹) are essential .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • FTIR : Confirm the presence of carbonyl groups (phthalazinone and thiazole carboxylate) and amide linkages.
  • NMR : ¹H NMR (DMSO-d₆) should show peaks for the methyl ester (~3.8 ppm), isopropyl group (1.2–1.4 ppm), and aromatic protons (7.5–8.3 ppm).
    • Chromatography :
  • HPLC : Use a reverse-phase column with UV detection at 254 nm to assess purity (>95%) and identify impurities .
  • LC-MS : High-resolution MS (ESI+) to confirm molecular weight (e.g., m/z calculated for C₂₁H₂₀N₄O₅S: 440.12) .

Q. How can researchers screen this compound for biological activity in early-stage studies?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays).
  • Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
    • Dose-response curves : Generate data at concentrations ranging from 1 nM to 100 µM to identify bioactive thresholds .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound with biological targets?

  • In silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with pharmaceutically relevant targets (e.g., PARP-1, EGFR). Validate predictions with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • QSAR modeling : Corrogate substituent effects (e.g., isopropyl group) on bioactivity using descriptors like logP and polar surface area .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Orthogonal assays : Cross-validate results using multiple methods (e.g., SPR for binding kinetics alongside cell-based assays).
  • Statistical rigor : Apply ANOVA or Bayesian analysis to account for variability in replicate experiments. Address batch-to-batch synthesis differences by standardizing purification protocols .

Q. What experimental designs are suitable for studying the compound’s stability under varying storage and physiological conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (pH 3–10) for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Long-term stability : Store aliquots at –20°C, 4°C, and 25°C, and assess potency every 3 months using bioassays .

Q. What derivatization strategies could enhance the compound’s pharmacological properties?

  • Structural modifications :

  • Replace the methyl ester with a tert-butyl group to improve metabolic stability.
  • Introduce sulfonamide or fluorine substituents to modulate lipophilicity and target selectivity .
    • Prodrug synthesis : Convert the carboxylate to an ethyl ester for improved oral bioavailability, followed by in vivo hydrolysis studies in rodent models .

Methodological Notes

  • Synthesis scalability : Pilot-scale reactions (10–100 g) require careful control of exothermic steps (e.g., slow addition of carbonyl chloride) .
  • Data validation : Always include internal standards (e.g., deuterated analogs) in NMR and MS analyses to confirm reproducibility .

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